molecular formula C9H8BNO3 B13982561 (4-(Oxazol-5-yl)phenyl)boronic acid

(4-(Oxazol-5-yl)phenyl)boronic acid

Cat. No.: B13982561
M. Wt: 188.98 g/mol
InChI Key: TUAABQORZPZNSP-UHFFFAOYSA-N
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Description

B-[4-(5-oxazolyl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[4-(5-oxazolyl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of B-[4-(5-oxazolyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

B-[4-(5-oxazolyl)phenyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

B-[4-(5-oxazolyl)phenyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of B-[4-(5-oxazolyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The oxazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the oxazole ring, making it less versatile in certain applications.

    4-(5-oxazolyl)phenylboronic acid: Similar structure but with different substitution patterns on the phenyl ring.

    Benzoxazoleboronic acid: Contains a benzoxazole ring instead of an oxazole ring, leading to different reactivity and applications.

Uniqueness

B-[4-(5-oxazolyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and oxazole functionalities. This combination allows for a broader range of chemical reactions and applications compared to similar compounds. The oxazole ring enhances its binding properties, making it particularly useful in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H8BNO3

Molecular Weight

188.98 g/mol

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]boronic acid

InChI

InChI=1S/C9H8BNO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6,12-13H

InChI Key

TUAABQORZPZNSP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CN=CO2)(O)O

Origin of Product

United States

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